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Introduction

Crizotinib (PF-02341066) is a potent, orally available small-molecule inhibitor of several

tyrosine kinases, including c-MET, Anaplastic Lymphoma Kinase (ALK), and ROS1. In gastric

cancer, amplification of the MET gene is a key driver of oncogenesis and is associated with a

poor prognosis. Crizotinib has demonstrated significant anti-tumor activity in preclinical models

of MET-amplified gastric cancer by inhibiting the c-MET signaling pathway, leading to reduced

cell proliferation and induction of apoptosis. These notes provide an overview of the cellular

effects of Crizotinib and protocols for its investigation in gastric cancer cell lines.

Mechanism of Action

In MET-amplified gastric cancer cells, the c-MET receptor is constitutively activated, leading to

the downstream activation of pro-survival and proliferative signaling pathways, primarily the

PI3K/AKT and MEK/ERK pathways. Crizotinib competitively binds to the ATP-binding pocket of

the c-MET kinase domain, inhibiting its autophosphorylation and subsequent activation of

downstream effectors. This blockade results in the suppression of PI3K/AKT and MEK/ERK

signaling, leading to cell cycle arrest and apoptosis.
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Cell Line MET Status IC50 (µM) Key Findings

SGC-7901 MET-amplified ~21.33

Decreased cell

viability, induction of

apoptosis and cell

cycle arrest.[1]

BGC-823 MET-amplified ~24.81

Reduced cell

proliferation and

triggered oxidative

DNA damage.[1]

SNU-5 MET-amplified Not specified

Inhibition of c-MET

phosphorylation,

leading to apoptosis.

[2]

MKN-45 MET-amplified Not specified

Degradation of MET

and inhibition of cell

invasion.

Table 2: Effect of Crizotinib on Apoptosis and Cell Cycle
in Gastric Cancer Cell Lines

Cell Line Treatment
Apoptosis
Induction

Cell Cycle Arrest

SGC-7901 (S)-Crizotinib
Increased Annexin V-

positive cells
G2/M phase arrest

BGC-823 (S)-Crizotinib
Increased cleaved

PARP
G2/M phase arrest

SNU-5
Crizotinib (200

nmol/L)

Increased Annexin V-

positive cells
Not specified
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This protocol is for determining the cytotoxic effect of Crizotinib on gastric cancer cell lines.

Materials:

Gastric cancer cell lines (e.g., SGC-7901, BGC-823)

RPMI-1640 medium with 10% FBS

Crizotinib

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

Treat the cells with various concentrations of Crizotinib (e.g., 0.1, 1, 10, 25, 50 µM) for 72

hours. Include a vehicle control (DMSO).

After incubation, remove the medium and add 50 µL of MTT solution to each well.

Incubate the plate for 1.5 hours at 37°C.

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Shake the plate for 15 minutes at room temperature.

Measure the absorbance at 492 nm using a microplate reader.

Calculate the cell viability as a percentage of the vehicle control and determine the IC50

value.
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Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is for quantifying apoptosis induced by Crizotinib.

Materials:

Gastric cancer cell lines

Crizotinib

Annexin V-FITC Apoptosis Detection Kit

Binding Buffer

Flow cytometer

Procedure:

Seed cells in a 6-well plate and treat with Crizotinib at the desired concentration and time

point.

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate the cells for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early

apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are

Annexin V- and PI-positive.

Western Blot Analysis
This protocol is for analyzing protein expression changes in key signaling pathways upon

Crizotinib treatment.

Materials:
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Gastric cancer cell lines

Crizotinib

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Primary antibodies (e.g., anti-MET, anti-p-MET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK,

anti-cleaved PARP, anti-GAPDH).

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Treat cells with Crizotinib as required.

Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and add ECL substrate.

Visualize the protein bands using a chemiluminescence imaging system.
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Experimental workflow for studying Crizotinib's effects.
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Crizotinib inhibits c-MET signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Crizotinib in Gastric Cancer Cell
Lines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192424#by241-application-in-gastric-cancer-cell-
lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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